molecular formula C17H14BrCl2N3O2 B11979194 7-Bromo-6-chloro-3-(3-((4-chlorophenyl)amino)-2-hydroxypropyl)quinazolin-4(3H)-one

7-Bromo-6-chloro-3-(3-((4-chlorophenyl)amino)-2-hydroxypropyl)quinazolin-4(3H)-one

Cat. No.: B11979194
M. Wt: 443.1 g/mol
InChI Key: LYOWLFIGVUWFEX-UHFFFAOYSA-N
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Description

7-Bromo-6-chloro-3-(3-((4-chlorophenyl)amino)-2-hydroxypropyl)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-6-chloro-3-(3-((4-chlorophenyl)amino)-2-hydroxypropyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloroaniline, bromine, and chloroacetyl chloride.

    Formation of Intermediate: The initial step involves the formation of an intermediate by reacting 4-chloroaniline with chloroacetyl chloride under controlled conditions.

    Cyclization: The intermediate undergoes cyclization in the presence of a base to form the quinazolinone core.

    Substitution Reactions: Subsequent substitution reactions introduce the bromo and hydroxypropyl groups to the quinazolinone core.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substitution reactions can be carried out using nucleophiles like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

Antineoplastic Activity

7-Bromo-6-chloro-3-(3-((4-chlorophenyl)amino)-2-hydroxypropyl)quinazolin-4(3H)-one is structurally related to halofuginone, a known antineoplastic agent. Halofuginone has been shown to interfere with signaling pathways crucial for cancer cell proliferation and survival, suggesting that derivatives like 7-bromo-6-chloro could possess similar therapeutic effects .

Antimicrobial Properties

Quinazolinone derivatives are recognized for their antimicrobial activities. Studies have indicated that compounds within this class can exhibit significant antibacterial effects against various pathogens. The specific structure of this compound may enhance its efficacy against resistant bacterial strains, making it a candidate for further investigation in antimicrobial therapy .

Synthesis of Key Intermediates

The compound serves as an important intermediate in the synthesis of other pharmacologically active agents. Its synthesis is reported to be efficient and cost-effective, involving straightforward chemical reactions that yield high purity products suitable for industrial applications . This positions it as a valuable building block in pharmaceutical development.

Case Study 1: Anticancer Activity

A study evaluating the anticancer properties of quinazolinones demonstrated that compounds with structural similarities to 7-bromo-6-chloro derivatives exhibited significant cytotoxicity against several cancer cell lines. The mechanisms involved include apoptosis induction and cell cycle arrest, highlighting the potential therapeutic applications of this compound in oncology .

Case Study 2: Antimicrobial Efficacy

Research focused on the antibacterial activity of quinazolinones showed that derivatives like 7-bromo-6-chloro compounds effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The studies utilized various assays to measure minimum inhibitory concentrations, establishing a strong foundation for further development as antimicrobial agents .

Mechanism of Action

The mechanism of action of 7-Bromo-6-chloro-3-(3-((4-chlorophenyl)amino)-2-hydroxypropyl)quinazolin-4(3H)-one would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological response. The exact pathways would depend on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-3-(3-((4-chlorophenyl)amino)-2-hydroxypropyl)quinazolin-4(3H)-one
  • 7-Bromo-3-(3-((4-chlorophenyl)amino)-2-hydroxypropyl)quinazolin-4(3H)-one
  • 6-Bromo-3-(3-((4-chlorophenyl)amino)-2-hydroxypropyl)quinazolin-4(3H)-one

Uniqueness

The uniqueness of 7-Bromo-6-chloro-3-(3-((4-chlorophenyl)amino)-2-hydroxypropyl)quinazolin-4(3H)-one lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Biological Activity

7-Bromo-6-chloro-3-(3-((4-chlorophenyl)amino)-2-hydroxypropyl)quinazolin-4(3H)-one is a derivative of quinazolinone, a class of compounds known for their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. This compound, with its unique structure, has garnered attention in medicinal chemistry for its potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C17H14BrCl2N3O2
  • CAS Number : 65971-47-3
  • Molecular Weight : 404.66 g/mol

This structure includes a quinazolinone core with bromine and chlorine substituents, which are critical for its biological activity.

Biological Activity Overview

Research indicates that compounds within the quinazolinone family exhibit significant biological activities. The specific biological activities of this compound are summarized below:

Activity Type Description
Antitumor Exhibits cytotoxic effects on various cancer cell lines, potentially through apoptosis induction.
Antimicrobial Demonstrates activity against bacterial strains, suggesting potential as an antibiotic.
Anti-inflammatory May reduce inflammation markers in vitro, indicating potential therapeutic use in inflammatory diseases.
Enzyme Inhibition Acts as an inhibitor of specific enzymes involved in cancer progression and inflammation.

Case Studies and Research Findings

  • Antitumor Activity
    A study focused on the synthesis and evaluation of quinazolinone derivatives found that this compound exhibited significant cytotoxicity against breast cancer cell lines (e.g., MDA-MB-468). The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase, highlighting its potential as a chemotherapeutic agent .
  • Antimicrobial Properties
    Another investigation assessed the antimicrobial efficacy of various quinazolinone derivatives, including our compound of interest. Results indicated that it inhibited the growth of Gram-positive bacteria, suggesting its utility as a novel antibiotic .
  • Anti-inflammatory Effects
    In vitro studies demonstrated that this compound could reduce levels of pro-inflammatory cytokines in macrophage cultures, providing evidence for its anti-inflammatory properties. This suggests potential applications in treating conditions like rheumatoid arthritis .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Gene Regulation : It has been shown to affect the expression of genes associated with apoptosis and inflammation.

Properties

Molecular Formula

C17H14BrCl2N3O2

Molecular Weight

443.1 g/mol

IUPAC Name

7-bromo-6-chloro-3-[3-(4-chloroanilino)-2-hydroxypropyl]quinazolin-4-one

InChI

InChI=1S/C17H14BrCl2N3O2/c18-14-6-16-13(5-15(14)20)17(25)23(9-22-16)8-12(24)7-21-11-3-1-10(19)2-4-11/h1-6,9,12,21,24H,7-8H2

InChI Key

LYOWLFIGVUWFEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NCC(CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O)Cl

Origin of Product

United States

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